tert-Butyl (E)-2-(hydroxyimino)-3-oxobutanoate
Description
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate is an organic compound that features a tert-butyl ester group, a hydroxy group, and a nitroso group
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
tert-butyl (Z)-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3/b6-5- |
InChI Key |
VQEIZROURYGRDI-WAYWQWQTSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)OC(C)(C)C)/N=O)/O |
Canonical SMILES |
CC(=C(C(=O)OC(C)(C)C)N=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate typically involves the reaction of tert-butyl acetoacetate with nitrosating agents under controlled conditions. One common method involves the use of sodium nitrite and acetic acid, which facilitates the nitrosation of the acetoacetate derivative. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Formation of tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate.
Reduction: Formation of tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate.
Substitution: Formation of various tert-butyl esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems due to its nitroso group, which can participate in various biochemical reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate involves its functional groups:
Nitroso Group: Can participate in redox reactions, potentially interacting with biological molecules and altering their function.
Hydroxy Group: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Ester Group: Can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (E)-3-hydroxy-2-nitrobut-2-enoate: Similar structure but with a nitro group instead of a nitroso group.
Tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate: Similar structure but with an amino group instead of a nitroso group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
